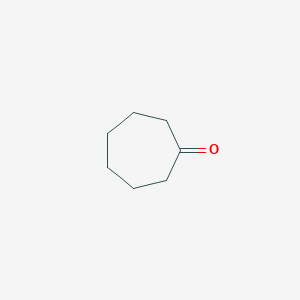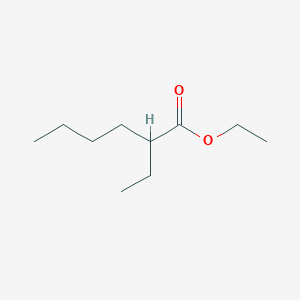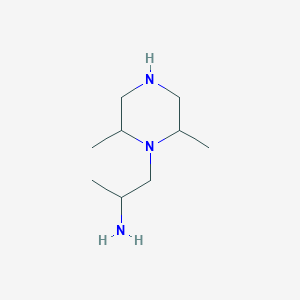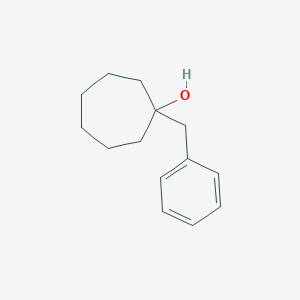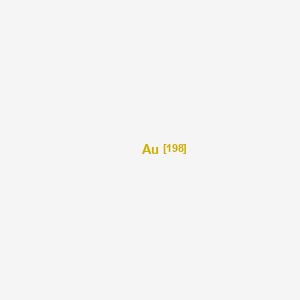
Gold (198Au) colloidal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold colloidal (198Au) is a type of gold nanoparticle that has been extensively studied for its unique properties and potential applications in various fields. It is a colloidal suspension of gold nanoparticles, typically ranging in size from 1-100 nm, stabilized by a surfactant or polymer. In recent years, the synthesis and characterization of gold colloidal have been extensively investigated, and the potential applications of these nanoparticles in various fields, including medicine, biology, and materials science, have been explored.
Wirkmechanismus
The mechanism of action of gold colloidal depends on its size, shape, and surface chemistry. The small size of gold nanoparticles allows them to penetrate cells and tissues, and their high surface area-to-volume ratio makes them highly reactive. The surface chemistry of gold colloidal can be modified to target specific cells or tissues, which can enhance their therapeutic or diagnostic properties. The mechanism of action of gold colloidal in cancer therapy involves the selective targeting of cancer cells and the induction of cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Biochemische Und Physiologische Effekte
Gold colloidal has been shown to exhibit low toxicity and high biocompatibility, making it suitable for use in biomedical applications. In vivo studies have shown that gold colloidal can be cleared from the body through the liver and kidneys, and that it does not accumulate in vital organs. Gold colloidal has also been shown to exhibit antioxidant and anti-inflammatory properties, which can be beneficial in various disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using gold colloidal in lab experiments include their high stability, reproducibility, and ease of synthesis. Gold colloidal can be synthesized using simple and cost-effective methods, and their properties can be easily tuned by varying the synthesis conditions. The limitations of using gold colloidal in lab experiments include their potential toxicity, which can affect the accuracy of the results, and their potential interference with other biological processes.
Zukünftige Richtungen
The future directions for research on gold colloidal include the development of new synthesis methods, the optimization of their properties for specific applications, and the investigation of their potential toxicity and safety. The use of gold colloidal in combination with other therapeutic agents, such as drugs or antibodies, is also an area of active research. In addition, the use of gold colloidal in the diagnosis and treatment of various diseases, including cancer and infectious diseases, is an area of great interest.
Synthesemethoden
The synthesis of gold colloidal involves the reduction of gold ions to form gold nanoparticles. Various methods have been developed for the synthesis of gold colloidal, including chemical reduction, electrochemical reduction, photochemical reduction, and biological synthesis. Chemical reduction involves the reduction of gold ions using a reducing agent, such as sodium borohydride or citrate. Electrochemical reduction involves the reduction of gold ions using an electric current. Photochemical reduction involves the reduction of gold ions using light. Biological synthesis involves the use of microorganisms, such as bacteria or fungi, to reduce gold ions to form gold nanoparticles.
Wissenschaftliche Forschungsanwendungen
Gold colloidal has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, gold colloidal has been investigated for its potential use in cancer therapy, drug delivery, and imaging. In biology, gold colloidal has been studied for its potential use in biosensing, bioimaging, and gene therapy. In materials science, gold colloidal has been explored for its potential use in catalysis, electronics, and energy conversion.
Eigenschaften
CAS-Nummer |
10043-49-9 |
|---|---|
Produktname |
Gold (198Au) colloidal |
Molekularformel |
Au |
Molekulargewicht |
197.968244 g/mol |
IUPAC-Name |
gold-198 |
InChI |
InChI=1S/Au/i1+1 |
InChI-Schlüssel |
PCHJSUWPFVWCPO-OUBTZVSYSA-N |
Isomerische SMILES |
[198Au] |
SMILES |
[Au] |
Kanonische SMILES |
[Au] |
Andere CAS-Nummern |
10043-49-9 |
Synonyme |
198Au radioisotope Au-198 radioisotope Gold-198 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



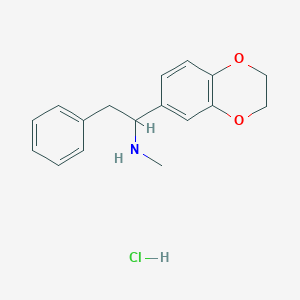
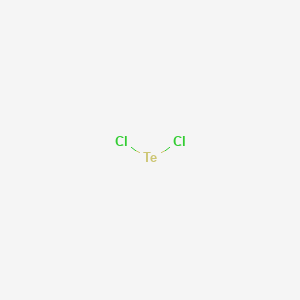
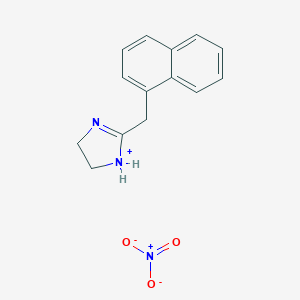

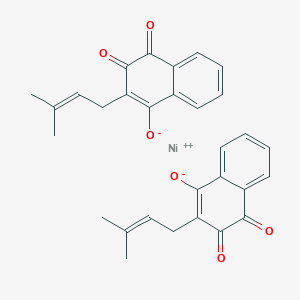



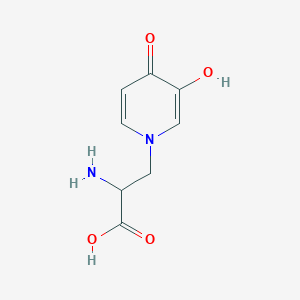
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
